molecular formula C14H17N3O2S B2636437 2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340689-53-3

2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2636437
CAS No.: 1340689-53-3
M. Wt: 291.37
InChI Key: CAKOXWDUTDKOLO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide include other sulfonamides and pyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group on the phenyl ring may enhance its interaction with certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(3-propan-2-ylanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10(2)11-5-3-6-12(9-11)17-14-13(20(15,18)19)7-4-8-16-14/h3-10H,1-2H3,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKOXWDUTDKOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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